Vsppltlgqlls

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

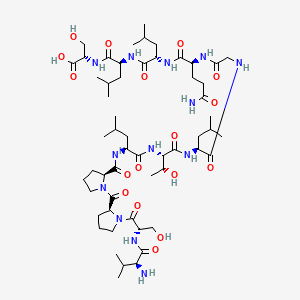

VSPPLTLGQLLS (Val-Ser-Pro-Pro-Leu-Thr-Leu-Gly-Gln-Leu-Leu-Ser) is a 12-amino acid peptide inhibitor of fibroblast growth factor receptor 3 (FGFR3) phosphorylation. With a molecular formula of C₅₆H₉₇N₁₃O₁₇ and a molecular weight of 1224.45 Da, it exhibits potent inhibitory activity against FGFR3-dependent signaling pathways, including the extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) cascade.

Preparation Methods

Synthetic Routes and Reaction Conditions: VSPPLTLGQLLS is typically synthesized using solid-phase peptide synthesis (SPPS). The classical fluorenylmethoxycarbonyl (Fmoc)-SPPS method is commonly employed, where the peptide is assembled step-by-step on a solid support. Each amino acid is added sequentially, with the Fmoc group protecting the amino terminus during coupling reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the solid support .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using ultrasound-assisted SPPS. This method has been shown to significantly reduce the time required for peptide assembly while maintaining high purity levels. For example, the synthesis of this compound using ultrasound-assisted SPPS resulted in a 14-fold time reduction compared to the classical method .

Chemical Reactions Analysis

Types of Reactions: VSPPLTLGQLLS primarily undergoes phosphorylation and dephosphorylation reactions. It inhibits the phosphorylation of FGFR3, which is a key step in the activation of downstream signaling pathways .

Common Reagents and Conditions: The inhibition of FGFR3 phosphorylation by this compound is typically studied in vitro using human primary lymphatic endothelial cells (LECs) and chondrocytic cell lines. The compound is used at concentrations ranging from 5 μM to 10 μM, with incubation times varying from 24 to 48 hours .

Major Products Formed: The primary outcome of this compound activity is the inhibition of FGFR3 phosphorylation, leading to reduced cell proliferation, migration, and tubule formation .

Scientific Research Applications

VSPPLTLGQLLS has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the role of FGFR3 in various cellular processes and diseases. For instance, this compound has been shown to inhibit 9-cis-retinoic acid-induced tracheal lymphangiogenesis and block lymphatic endothelial cell proliferation, migration, and tubule formation . Additionally, it has been used in research on chondrogenic differentiation and the treatment of thanatophoric dysplasia II .

Mechanism of Action

VSPPLTLGQLLS exerts its effects by inhibiting the tyrosine kinase activity of FGFR3. This inhibition prevents the phosphorylation of FGFR3 and its downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound reduces cell proliferation, migration, and tubule formation .

Comparison with Similar Compounds

Key Properties

Mechanistic Insights

VSPPLTLGQLLS binds to FGFR3, blocking its tyrosine kinase activity and downstream signaling. At 10 μM, it inhibits ERK/MAPK activation within 60 minutes in chondrocytic ATDC5 cells. It also suppresses proliferation and migration of lymphatic endothelial cells (LECs) at 5–10 μM concentrations, making it a candidate for treating FGFR3-driven pathologies like Kaposi sarcoma and skeletal dysplasia.

Structural Comparison: Peptide vs. Small-Molecule Inhibitors

This compound (Peptide Inhibitor)

- Structure : Linear 12-mer peptide with hydrophilic residues (e.g., Ser, Gln) and moderate hydrophobicity (GRAVY index: 0.83).

- Specificity : High selectivity for FGFR3 due to sequence complementarity with receptor domains.

- Stability : Requires storage at -20°C and protection from light, suggesting sensitivity to thermal and photodegradation.

Hypothetical Small-Molecule FGFR3 Inhibitors (e.g., Erdafitinib-like compounds)

- Structure : Low molecular weight heterocyclic compounds (e.g., pyrimidines, indoles).

- Specificity : Often target ATP-binding pockets of multiple FGFR isoforms, leading to broader kinase inhibition.

- Stability : Typically stable at room temperature with longer shelf lives.

Table 1: Structural and Stability Comparison

| Parameter | This compound | Small-Molecule Inhibitors |

|---|---|---|

| Molecular Weight | 1224.45 Da | 300–500 Da |

| Specificity | FGFR3-selective | Pan-FGFR or multi-kinase |

| Storage Requirements | -20°C, light-sensitive | Room temperature |

Functional Efficacy and Mechanisms

This compound

- Inhibits FGFR3 phosphorylation at IC₅₀ values in the low micromolar range (5–10 μM).

- Directly blocks ERK/MAPK activation, reducing cell proliferation and migration in LECs and chondrocytes.

- Restores bone growth in thanatophoric dysplasia type II (TDII) mouse models at 10 μM.

Other FGFR Inhibitors (Inferred from General Knowledge)

- ATP-Competitive Inhibitors : Suppress kinase activity by binding ATP pockets but may lack isoform specificity.

Table 2: Functional Comparison

| Parameter | This compound | ATP-Competitive Inhibitors | Antibody-Based Inhibitors |

|---|---|---|---|

| Target Site | FGFR3 kinase domain | ATP-binding pocket | Extracellular domain |

| Selectivity | High for FGFR3 | Moderate to low | High for FGFR3 |

| Administration Route | In vitro/intranasal | Oral/IV | IV |

Pharmacokinetic and Pharmacodynamic Profiles

This compound

- Solubility : High aqueous solubility (30 mg/mL).

- Half-Life : Short (<24 hours in culture models), necessitating frequent dosing.

Small-Molecule Inhibitors

- Solubility : Variable (often requiring solubilizing agents).

- Bioavailability : Higher oral bioavailability due to resistance to proteolysis.

- Half-Life : Longer (hours to days), enabling once-daily dosing.

Biological Activity

VSPPLTLGQLLS is a peptide that has garnered attention in the field of biomedical research, particularly due to its interactions with fibroblast growth factor receptors (FGFRs). This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of FGFRs

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in various physiological processes, including cell proliferation, differentiation, and survival. There are four main FGFR subtypes (FGFR1 to FGFR4), each playing distinct roles in development and tissue repair. Dysregulation of FGFR signaling is implicated in several diseases, including cancers and developmental disorders. Targeting FGFRs with specific peptides offers a promising therapeutic approach.

This compound binds specifically to the extracellular domain of FGFRs, exhibiting high affinity and specificity. This binding inhibits FGFR signaling pathways, which can lead to reduced tumor cell proliferation and enhanced apoptosis in FGFR-overexpressing cancer cells. The peptide's mechanism can be summarized as follows:

- Binding : this compound interacts with the FGFR extracellular domain.

- Inhibition : This interaction blocks the receptor's activation by its ligands (e.g., FGF).

- Downstream Effects : Inhibition leads to decreased activation of downstream signaling pathways, such as ERK1/2, which are critical for cell survival and proliferation.

Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against breast cancer cell lines that overexpress FGFRs. For instance, it was found to be more effective against SKBR3 cells (FGFR+) compared to MDAMB231 cells (FGFR-) .

- Peptide Conjugates : The peptide has been utilized in developing bi-functional ruthenium-peptide conjugates that enhance targeted drug delivery to cancer cells. These conjugates showed increased cytotoxicity in FGFR-expressing cell lines compared to non-expressing ones .

- Ultrasound-Assisted Synthesis : Recent advancements in peptide synthesis have utilized ultrasound-assisted solid-phase peptide synthesis (US-SPPS) to improve yield and purity of this compound. This method resulted in a 14-fold increase in efficiency compared to classical methods .

Case Study 1: Breast Cancer Treatment

A study focused on the efficacy of this compound in targeting breast cancer cells demonstrated that this peptide could significantly inhibit tumor growth in vivo when conjugated with chemotherapeutic agents. The conjugates were shown to selectively target FGFR-overexpressing tumors, minimizing effects on normal tissues .

Case Study 2: Mechanotransduction Blockade

In research examining mechanotransduction pathways in wound healing, the application of peptides like this compound has shown promise in modulating fibroblast behavior. By inhibiting FGFR signaling, these peptides can shift fibroblast differentiation towards pro-regenerative states, enhancing tissue repair processes .

Data Tables

Q & A

Basic Research Questions

Q. What are the foundational steps to design an initial experimental protocol for studying Vsppltlgqlls?

Begin by conducting a systematic literature review to identify gaps in existing studies, focusing on synthesis methods, characterization techniques, and reported properties. Use tools like Google Scholar to locate peer-reviewed articles . Experimental protocols should align with guidelines for reproducibility, including detailed descriptions of materials, controls, and validation steps (e.g., NMR, mass spectrometry) as per academic journal standards .

Q. How can researchers optimize characterization techniques for this compound when conflicting spectral data arises?

Adopt a triangulation approach: cross-validate results using complementary methods (e.g., X-ray crystallography alongside IR spectroscopy). Document inconsistencies and perform repeat trials under controlled conditions. Reference methodologies from pre-test/post-test designs to isolate variables affecting data outcomes . For spectral contradictions, apply error-analysis frameworks to distinguish instrumental noise from structural anomalies .

Q. What criteria should guide the selection of theoretical frameworks for modeling this compound’ reactivity?

Choose frameworks that align with observed chemical behavior (e.g., DFT for electronic properties) and ensure they are rooted in peer-validated models. Link hypotheses to overarching theories (e.g., molecular orbital theory) to maintain coherence with established scientific principles . Prioritize frameworks that allow iterative refinement as new data emerges.

Q. Advanced Methodological Challenges

Q. How can factorial design be applied to investigate multifactor interactions in this compound synthesis?

Implement a 2^k factorial design to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

Q. What strategies resolve contradictions between computational predictions and empirical data for this compound’ thermodynamic stability?

Reassess computational parameters (e.g., basis sets, solvation models) and validate against high-fidelity experimental data (e.g., calorimetry). Use sensitivity analysis to quantify parameter impacts . If discrepancies persist, propose hybrid models integrating machine learning to bridge theory-experiment gaps, ensuring transparency in error margins .

Q. How should researchers design a quasi-experimental study to assess this compound’ biological activity while minimizing ethical risks?

Follow a pre-test/post-test design with non-equivalent control groups, as outlined in biomedical research guidelines. Include blinding protocols and ethical oversight for human/animal studies. Use observation cards or biometric sensors to collect engagement data, ensuring alignment with IRB standards . For reproducibility, detail exclusion criteria and randomization processes .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for interpreting heterogeneous datasets in this compound research?

Apply mixed-effects models to account for nested variables (e.g., batch effects in synthesis). Use principal component analysis (PCA) to reduce dimensionality in spectral datasets. For conflicting results, employ Bayesian inference to weigh evidence probabilistically, referencing case studies from evaluative research frameworks .

Q. How can researchers ensure the validity of this compound’ structure-activity relationships when peer-reviewed data is limited?

Leverage open-access repositories (e.g., PubChem, ChemSpider) to crowdsource preliminary data. Validate findings through collaborative networks, using consensus-building techniques like Delphi surveys. Publish negative results in preprint platforms to mitigate publication bias .

Q. Theoretical & Interdisciplinary Integration

Q. What methodologies facilitate cross-disciplinary integration (e.g., materials science + biochemistry) in this compound research?

Adopt a systems theory approach, mapping interactions across scales (molecular → macroscopic). Use agent-based modeling to simulate emergent properties, ensuring compatibility with domain-specific ontologies . For collaborative projects, establish shared data standards and interoperable formats (e.g., .CIF for crystallography) .

Q. How can this compound studies contribute to refining existing chemical paradigms?

Design hypothesis-driven experiments to test boundary conditions of established theories (e.g., non-classical nucleation in crystallization). Publish findings in hypothesis-testing frameworks, emphasizing falsifiability and predictive power. Engage in meta-analyses to synthesize fragmented evidence into coherent models .

Properties

Molecular Formula |

C56H97N13O17 |

|---|---|

Molecular Weight |

1224.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1 |

InChI Key |

TUBMLSKMKPKVBN-KYMYZPJVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.